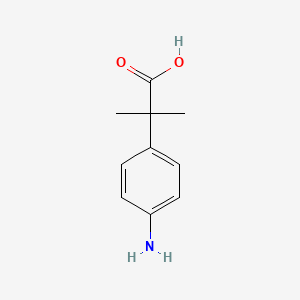

2-(4-Aminophenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

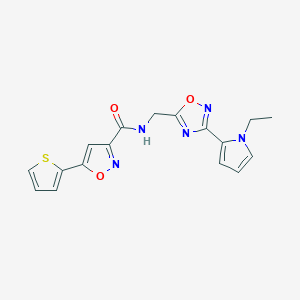

The compound “2-(4-Aminophenyl)-2-methylpropanoic acid” is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 . It is a light yellow to beige powder and is used as a building material for microparticles for analytical methods .

Synthesis Analysis

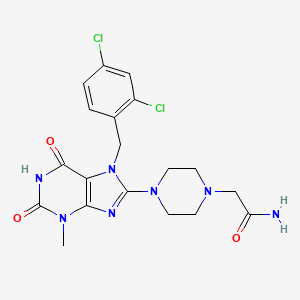

The synthesis of this compound involves a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids . A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .Molecular Structure Analysis

The molecular structure of this compound was studied using Density Functional Theory . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be used to synthesize unsymmetrical bis-azo dyes . It also reacts with o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid .Physical And Chemical Properties Analysis

The compound is insoluble in water . It has a melting point range of 28 - 31 °C / 82.4 - 87.8 °F and a boiling point of 103 °C / 217.4 °F at 0.3 mmHg .Applications De Recherche Scientifique

Sensing Applications

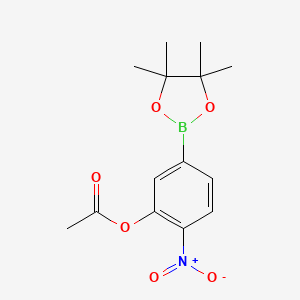

Boronic acids, which “2-(4-Aminophenyl)-2-methylpropanoic acid” could potentially be converted into, are increasingly utilized in diverse areas of research, including various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This could potentially be an area of application for “2-(4-Aminophenyl)-2-methylpropanoic acid”.

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This suggests that “2-(4-Aminophenyl)-2-methylpropanoic acid” could potentially be used in similar applications.

Separation Technologies

Boronic acids have been used in separation technologies . This could be another potential application area for “2-(4-Aminophenyl)-2-methylpropanoic acid”.

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This suggests that “2-(4-Aminophenyl)-2-methylpropanoic acid” could potentially be used in the development of new therapeutic agents.

Detection of Foodborne Pathogens

A portable bio-sensing system and disposable bacterial-sensor chips were designed, fabricated, and applied for the rapid and selective analysis of food and water samples contaminated with Staphylococcus aureus . “2-(4-Aminophenyl)-2-methylpropanoic acid” could potentially be used in similar applications.

Organic Electronics

Molecular Recognition

The specific interactions between boronic acids and certain molecules can be exploited for the design of sensors or targeted drug delivery systems. This could be another potential application area for “2-(4-Aminophenyl)-2-methylpropanoic acid”.

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-aminophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMSWDCXXWVJRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminophenyl)-2-methylpropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)

![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2842931.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(5-methyl-1-phenylpyrazol-4-yl)methylidene]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B2842938.png)